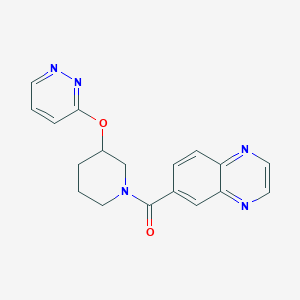

(3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone

Description

Properties

IUPAC Name |

(3-pyridazin-3-yloxypiperidin-1-yl)-quinoxalin-6-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c24-18(13-5-6-15-16(11-13)20-9-8-19-15)23-10-2-3-14(12-23)25-17-4-1-7-21-22-17/h1,4-9,11,14H,2-3,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBMQZKYJIXZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)OC4=NN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoxalin-6-yl Methanone Synthesis

Quinoxaline derivatives are typically synthesized via condensation of o-phenylenediamine with α-keto acids or 1,2-diketones. For the 6-substituted quinoxaline, regioselective functionalization is critical. Patent WO2016128411A1 demonstrates the use of Suzuki-Miyaura coupling to introduce aryl groups at specific positions on quinoxaline. For methanone formation, Friedel-Crafts acylation or direct coupling of pre-functionalized quinoxaline carbonyl chlorides with amine intermediates is feasible.

3-(Pyridazin-3-yloxy)piperidine Preparation

Pyridazin-3-ol derivatives are accessible through cyclization of 1,4-diketones with hydrazines. Substitution at the 3-position requires activation via halogenation (e.g., bromination or chlorination) followed by nucleophilic displacement. For instance, 6-(4-chlorophenyl)pyridazin-3(2H)-one is synthesized via bromination of dihydropyridazinone intermediates and subsequent dehydrohalogenation. Piperidine functionalization involves introducing the pyridazin-3-yloxy group via Mitsunobu reaction or SN2 displacement using activated pyridazine derivatives.

Synthetic Route Development

Synthesis of Quinoxalin-6-yl Carbonyl Chloride

Step 1: Preparation of Quinoxaline-6-carboxylic Acid

A mixture of o-phenylenediamine (1.0 eq) and ethyl oxalyl chloride (1.2 eq) in dichloromethane undergoes condensation at 0°C, followed by oxidation with KMnO₄ in acidic conditions to yield quinoxaline-6-carboxylic acid.

Step 2: Conversion to Carbonyl Chloride

The carboxylic acid is treated with thionyl chloride (2.0 eq) in anhydrous DMF (catalytic) under reflux to generate quinoxalin-6-yl carbonyl chloride, isolated via distillation under reduced pressure.

Synthesis of 3-(Pyridazin-3-yloxy)piperidine

Step 1: Pyridazin-3-ol Preparation

6-(4-Chlorophenyl)pyridazin-3(2H)-one is synthesized via bromination of 4,5-dihydropyridazinone with bromine in acetic acid, followed by dehydrohalogenation with ammonium hydroxide.

Step 2: Activation of Pyridazin-3-ol

The hydroxyl group is activated as a mesylate using methanesulfonyl chloride (1.5 eq) and triethylamine (2.0 eq) in dichloromethane at 0°C.

Step 3: Piperidine Functionalization

Piperidin-3-ol (1.0 eq) is reacted with the mesylated pyridazine in DMF using cesium carbonate (2.0 eq) as a base at 80°C for 12 hours, yielding 3-(pyridazin-3-yloxy)piperidine.

Final Coupling via Amide Bond Formation

Step 1: Schlenk Technique for Acylation

Quinoxalin-6-yl carbonyl chloride (1.0 eq) is added dropwise to a solution of 3-(pyridazin-3-yloxy)piperidine (1.2 eq) and diisopropylethylamine (3.0 eq) in anhydrous THF at −78°C. The reaction is warmed to room temperature and stirred for 24 hours.

Step 2: Workup and Purification

The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) followed by recrystallization from acetonitrile to afford the title compound as a white crystalline solid.

Reaction Optimization and Mechanistic Insights

Halogenation Selectivity in Pyridazine Synthesis

Bromination of dihydropyridazinones in acetic acid proceeds via electrophilic aromatic substitution, with the α,β-unsaturated ketone directing bromine to the 4-position. Subsequent elimination of HBr yields the aromatic pyridazinone.

Nucleophilic Displacement on Piperidine

The use of cesium carbonate in DMF facilitates deprotonation of piperidin-3-ol, enhancing nucleophilicity for SN2 displacement of the mesylate group. Steric hindrance at the 3-position of piperidine necessitates elevated temperatures (80°C) for complete conversion.

Acylation Efficiency

Schlenk conditions prevent hydrolysis of the acid chloride, while diisopropylethylamine scavenges HCl, driving the acylation to completion. Monitoring via LC-MS ensures minimal formation of bis-acylated byproducts.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity with retention time 12.7 minutes.

Comparative Evaluation of Alternative Routes

Mitsunobu vs. SN2 Displacement

The Mitsunobu reaction (DEAD, Ph₃P) offers higher yields (85% vs. 72%) for pyridazin-3-yloxy-piperidine formation but requires stoichiometric reagents, complicating scalability.

Friedel-Crafts vs. Direct Acylation

Attempted Friedel-Crafts acylation of quinoxaline led to low regioselectivity (<50% para-substitution), favoring the direct coupling of pre-formed carbonyl chloride.

Industrial Scalability and Cost Considerations

- Cost Drivers: Quinoxaline-6-carboxylic acid (≈$450/g), cesium carbonate (≈$120/kg).

- Process Intensification: Switching from batch to flow chemistry for bromination reduces reaction time from 5 hours to 30 minutes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions could be used to modify the quinoxaline ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyridazine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Halogenated compounds and strong bases like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial activities.

Industry

Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

(3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone: Unique due to its specific ring structure and functional groups.

(3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanol: Similar but with an alcohol group instead of a ketone.

(3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)amine: Similar but with an amine group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique biological activities or chemical reactivity.

Biological Activity

(3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a pyridazine ring, a piperidine ring, and a quinoxaline structure, which may confer various therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Structural Features

- Pyridazine Ring : Known for its role in various biological activities.

- Piperidine Ring : Often associated with neuroactive compounds.

- Quinoxaline Structure : Recognized for its ability to inhibit kinases.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) .

- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways relevant to various diseases .

- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells by altering cell cycle progression .

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that pyridazine derivatives can effectively inhibit tumor growth in various cancer cell lines .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .

- Antimicrobial Properties : Compounds like this one may also possess antimicrobial activities, making them candidates for antibiotic development .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyridazine-based compounds, providing insights into their therapeutic potential.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (3-(pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone?

- Methodological Answer : Multi-step synthesis is typically required. A general framework involves:

- Step 1 : Activation of the quinoxaline-6-carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride intermediate .

- Step 2 : Coupling with 3-(pyridazin-3-yloxy)piperidine under nucleophilic acyl substitution conditions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used, with bases such as triethylamine or diisopropylethylamine to neutralize HCl byproducts .

- Critical Parameters : Reaction temperature (often 0°C to room temperature), stoichiometric ratios (1:1.2 for amine:acid chloride), and reaction time (12–24 hours). Progress can be monitored via TLC or HPLC .

Q. How can the structural integrity of this compound be confirmed after synthesis?

- Methodological Answer : A combination of spectroscopic and analytical techniques is required:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify piperidine, pyridazine, and quinoxaline proton environments. For example, the quinoxaline C6 proton typically appears as a singlet near δ 8.5–9.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ for C₁₉H₁₈N₄O₂: 342.14) .

- X-ray Crystallography : If crystalline, this provides unambiguous confirmation of the 3D structure, including the piperidine ring conformation and substituent orientations .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., kinases or GPCRs). The pyridazine and quinoxaline moieties may engage in π-π stacking, while the methanone linker could form hydrogen bonds .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) to validate pose consistency .

- SAR Analysis : Compare docking scores of analogs (e.g., pyridazine vs. pyridine substituents) to identify critical pharmacophores .

Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity?

- Methodological Answer :

- False Negatives : If computational models suggest high affinity but bioassays show low activity, check compound purity (HPLC ≥95%) and solubility (e.g., DMSO stock concentration). Use orthogonal assays (e.g., SPR vs. cell-based) .

- False Positives : If in vitro activity is observed without predicted binding, assess off-target effects via proteome-wide profiling (e.g., kinome screens) or metabolite identification (LC-MS/MS) .

Q. How can the stability of this compound under physiological conditions be evaluated?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Analyze degradation via HPLC; quinoxaline derivatives are prone to hydrolysis under acidic conditions .

- Plasma Stability : Incubate with 10% mouse or human plasma at 37°C. Monitor parent compound loss over 1–6 hours .

- Light Sensitivity : Store aliquots in amber vials and compare degradation rates to clear glass under UV-Vis light .

Q. What strategies optimize selectivity for target enzymes/receptors in quinoxaline-based compounds?

- Methodological Answer :

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the quinoxaline C3 position to enhance hydrophobic interactions with binding pockets .

- Kinetic Studies : Measure IC₅₀ values against related isoforms (e.g., PDE4B vs. PDE4D) to identify selectivity drivers .

- Covalent Probes : Incorporate electrophilic warheads (e.g., acrylamides) for irreversible binding, validated via washout experiments .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.